Arbaclofen Placarbil

Catalog No.
S519250
CAS No.
847353-30-4
M.F
C19H26ClNO6
M. Wt
399.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arbaclofen Placarbil

CAS Number

847353-30-4

Product Name

Arbaclofen Placarbil

IUPAC Name

(3R)-3-(4-chlorophenyl)-4-[[(1S)-2-methyl-1-(2-methylpropanoyloxy)propoxy]carbonylamino]butanoic acid

Molecular Formula

C19H26ClNO6

Molecular Weight

399.9 g/mol

InChI

InChI=1S/C19H26ClNO6/c1-11(2)17(24)26-18(12(3)4)27-19(25)21-10-14(9-16(22)23)13-5-7-15(20)8-6-13/h5-8,11-12,14,18H,9-10H2,1-4H3,(H,21,25)(H,22,23)/t14-,18-/m0/s1

InChI Key

JXTAALBWJQJLGN-KSSFIOAISA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-chloro-beta-((((2-methyl-1-(2-methyl-1-oxopropoxy)propoxy)carbonyl)amino)methyl)benzenepropanoic acid, arbaclofen placarbil, XP19986

Canonical SMILES

CC(C)C(OC(=O)C(C)C)OC(=O)NCC(CC(=O)O)C1=CC=C(C=C1)Cl

Isomeric SMILES

CC(C)[C@@H](OC(=O)C(C)C)OC(=O)NC[C@H](CC(=O)O)C1=CC=C(C=C1)Cl

The exact mass of the compound Arbaclofen placarbil is 399.1449 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - gamma-Aminobutyric Acid - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Arbaclofen placarbil (CAS: 847353-30-4) is a rationally designed, transport-mediated prodrug of R-baclofen, a potent GABA-B receptor agonist. It was specifically engineered to overcome the severe pharmacokinetic limitations of traditional racemic baclofen and R-baclofen, namely their narrow window of absorption in the upper small intestine and rapid systemic clearance[1]. By utilizing high-capacity nutrient transporters such as the monocarboxylate type 1 transporter (MCT-1) expressed throughout the gastrointestinal tract, arbaclofen placarbil enables robust absorption even in the colon[1]. This unique transport mechanism, followed by rapid enzymatic cleavage by human carboxylesterase-2 (hCE-2) into the active moiety, makes it a critical precursor for sustained-release formulation development and advanced pharmacokinetic modeling[1].

Substituting arbaclofen placarbil with standard R-baclofen or racemic baclofen fundamentally compromises formulation strategies requiring sustained or extended drug delivery [1]. Standard baclofen relies on active transport mechanisms localized strictly to the upper gastrointestinal tract; consequently, any unabsorbed drug reaching the large intestine is essentially wasted, precluding effective extended-release dosage forms[1]. In contrast, arbaclofen placarbil's structural modification allows it to be absorbed efficiently across the entire intestinal tract, including the colon [1]. Using standard baclofen in a sustained-release matrix results in sub-therapeutic plasma levels and high peak-to-trough fluctuations, whereas arbaclofen placarbil ensures continuous absorption and stable systemic exposure, making it the mandatory choice for extended-release applications[1].

Enhanced Colonic Absorption for Sustained-Release Compatibility

A primary limitation of R-baclofen is its poor absorption in the lower gastrointestinal tract. Arbaclofen placarbil overcomes this via transporter-mediated uptake. In vivo studies demonstrate that intracolonic administration of arbaclofen placarbil yields significantly higher systemic exposure to R-baclofen compared to administering the active moiety directly [1]. Specifically, arbaclofen placarbil achieved a 5-fold higher R-baclofen exposure in rats and a 12-fold higher exposure in monkeys compared to the intracolonic administration of standard R-baclofen [1].

Evidence DimensionColonic Absorption (Systemic R-baclofen exposure)
Target Compound Data5-fold (rats) to 12-fold (monkeys) increase in R-baclofen exposure
Comparator Or BaselineIntracolonic R-baclofen (poor colonic absorption)
Quantified Difference500% to 1200% improvement in systemic exposure
ConditionsIntracolonic administration in rat and monkey models

Enables the development of sustained-release formulations by ensuring the active moiety continues to be absorbed as the dosage form transits into the colon.

High Bioavailability in Extended-Release Formulations

Because standard baclofen is not absorbed in the large intestine, extended-release formulations of the parent drug exhibit poor bioavailability. Arbaclofen placarbil, due to its pan-intestinal absorption profile, maintains high bioavailability even when formulated for slow release [1]. In canine models, sustained-release formulations of arbaclofen placarbil achieved a systemic R-baclofen bioavailability of up to 68%, effectively prolonging exposure and minimizing the peak-to-trough plasma fluctuations characteristic of immediate-release baclofen [1].

Evidence DimensionSustained-Release Bioavailability
Target Compound DataUp to 68% bioavailability in SR formulations
Comparator Or BaselineStandard baclofen SR formulations (historically unsuccessful due to negligible colonic absorption)
Quantified DifferenceAchievement of 68% bioavailability vs. formulation failure for parent drug
ConditionsSustained-release formulation administered in dog models

Validates the compound's utility as a precursor for advanced dosage forms designed to reduce dosing frequency and mitigate concentration-dependent side effects.

MCT-1 Mediated Transport and hCE-2 Cleavage

The pharmacokinetic advantage of arbaclofen placarbil is driven by its affinity for the monocarboxylate type 1 transporter (MCT-1) and subsequent rapid biotransformation[1]. In vitro assays using LLC-PK1 cells expressing MCT-1 showed that arbaclofen placarbil actively competes with natural substrates like lactate, exhibiting an IC50 of 1.1 mM [1]. Following absorption, it is rapidly and efficiently cleaved into R-baclofen by human carboxylesterase-2 (hCE-2), an enzyme highly expressed in human intestinal cells, ensuring low systemic exposure to the intact prodrug[1].

Evidence DimensionTransporter Affinity (MCT-1)
Target Compound DataIC50 of 1.1 mM for lactate uptake inhibition
Comparator Or BaselineR-baclofen (relies on different, upper-GI specific transporters)
Quantified DifferenceDistinct MCT-1 mediated uptake pathway enabling pan-intestinal absorption
ConditionsIn vitro LLC-PK1 cell assay expressing MCT-1

Provides a predictable, transporter-driven absorption mechanism that formulation scientists can leverage to bypass the narrow absorption window of traditional GABA-B agonists.

Development of Sustained-Release GABA-B Agonist Formulations

Arbaclofen placarbil is the required starting material for researchers developing extended-release oral dosage forms, as its pan-intestinal and colonic absorption profile overcomes the strict upper-GI restriction of standard baclofen [1].

Pharmacokinetic Modeling of Prodrug Transport

Ideal as a reference compound in studies investigating MCT-1 mediated drug transport and hCE-2 enzymatic cleavage in the gastrointestinal tract, providing a validated model for overcoming narrow absorption windows [1].

Mitigation of Peak-Dose Toxicity in Neurological Models

Used in preclinical models of spasticity and GERD where stable, continuous plasma concentrations of R-baclofen are necessary to avoid the sedative side effects associated with the high Cmax of immediate-release baclofen [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

399.1448652 Da

Monoisotopic Mass

399.1448652 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W89H91R7VX

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

Investigated for the treatment of spasticity in multiple sclerosis, acute back spasms, and GERD.

MeSH Pharmacological Classification

GABA-B Receptor Agonists

Mechanism of Action

R-baclofen is postulated to aid in spasticity by acting as an agonist of the inhibitory gamma aminobutyric acid neurotransmission pathway.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Metabotropic glutamate receptor family
GABA (metabotropic)
GABBR [HSA:2550 9568] [KO:K04615]

Pictograms

Irritant

Irritant

Other CAS

847353-30-4

Absorption Distribution and Excretion

Unlike baclofen, absorption of R-baclofen(arbaclofen) is not limited to the upper small intestine. The ability of arbaclofen to be absorbed throughout the gastrointestinal tract allowed for the development of the sustained release formulation, arbaclofen placarbil (AP). In one study of AP absorption in 10 healthy volunteers, one 20mg oral dose of AP, in the presence of food, resulted in a Tmax of 5.05h. The oral bioavailability of R-baclofen in rats when AP was dosed at 10mg/kg was 44 ± 12%, and when dosed at 1mg/kg, oral bioavailability was 68 ± 6%. In monkeys and dogs, the oral bioavailability of R-baclofen when AP was orally dosed was high: 94 ± 16%, and 92 ± 7%, respectively. In comparison, when oral R-balofen was dosed oral bioavailability was 39 ± 21% in monkeys and 49 ± 20% in dogs. Colonic absorption studies measuring R-baclofen bioavailability post intracolonic dosing in rats and monkeys, have revealed low bioavailability with the administration of R-baclofen (7 ± 3% and 3 ± 2%, respectively), and significantly higher R-baclofen bioavailability with intracolonic dosing of AP suspension ( 37 ± 9% and 37 ± 15%, in rats and monkeys respectively). Intracolonic dosing of AP suspension also resulted in high biolavailability of R-baclofen in dogs (77 ± 23%). Absorption throughout the intestine is both passive and active and occurs via the monocarboxylate type 1 transporter.
84-88% renal elimination as R-baclofen. Less than 1% fecal elimination. (2)
Radioactive labeling has shown AP to be widely distributed throughout the body. Tissue distribution occurs mostly to the kidneys and liver.
Blood clearance of an IV bolus of AR in rats resulted in a total blood clearance of 15.81 ± 10.2 L/h/kg in rats. In comparison, blood clearance of an IV bolus of R-baclofen in rats, monkeys, and dogs, resulted in half lives ranging from 1.6-3.4hours, with total blood clearances reported to be 0.51± 0.13L/h/kg in rats, 0.31±0.11L/h/kg in monkeys, and 0.24L±0.01L/h/kg in dogs. (2) In studied utilizing radioactive tracers attached to R-baclofen, 97% of radioactivity was recovered in the urine.

Metabolism Metabolites

In experimental studies using human liver S9 Arbaclofen placarbil was not shown to be a substrate for CYP1A2, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. Arbaclofen placarbil, the acyloxyalkyl carbamate prodrug of R-arbaclofen, is believed to undergo hydrolysis by the esterase enzyme human carboxylesterase-2 into the parent amine, R-baclfen. Carbon dioxide, isobutyric acid, isobutyraldehyde, are also expected to be produced in equimolar quantities. The productions of isobutyric acid has been confirmed in vitro untilizing mass spectrometry and gas chromatography.

Wikipedia

Arbaclofen_placarbil

Biological Half Life

IV bolus administration of AP to rats showed that AP was converted to R-baclofen with a half life of 6 minutes.

Dates

Last modified: 02-18-2024
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14: Gerson LB, Huff FJ, Hila A, Hirota WK, Reilley S, Agrawal A, Lal R, Luo W, Castell D. Arbaclofen placarbil decreases postprandial reflux in patients with gastroesophageal reflux disease. Am J Gastroenterol. 2010 Jun;105(6):1266-75. doi: 10.1038/ajg.2009.718. Epub 2009 Dec 29. PubMed PMID: 20040914.
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